molecular formula C7H10N2O B1293415 2-Ethyl-3-methoxypyrazine CAS No. 25680-58-4

2-Ethyl-3-methoxypyrazine

Cat. No. B1293415
CAS RN: 25680-58-4
M. Wt: 138.17 g/mol
InChI Key: DPCILIMHENXHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methoxypyrazine is a compound that belongs to the class of alkylmethoxypyrazines, which are known for their contribution to the aroma profile of various foods and beverages, particularly wines. These compounds are characterized by their potent, earthy, and vegetative aromas, often associated with the scent of bell peppers, asparagus, or peas. The presence of 2-ethyl-3-methoxypyrazine has been confirmed in South African Sauvignon blanc wines, where it contributes to the typical vegetative character of this cultivar .

Synthesis Analysis

The synthesis of 2-ethyl-3-methoxypyrazine and related compounds can be achieved through various chemical reactions. A general synthesis method for 3-substituted-2-methoxypyrazines has been described, which yields high purity end products . Additionally, methoxypyrazines can be formed non-enzymatically in heat-processed foods through reactions of 2(1H)-pyrazinones with naturally occurring methylating agents such as fruit pectin and choline .

Molecular Structure Analysis

The molecular structure of methoxypyrazines, including 2-ethyl-3-methoxypyrazine, can be determined using techniques such as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 2,5-dichloro-3-methoxypyrazine, was elucidated, providing insights into bond distances and angles that are consistent with literature values for this class of compounds .

Chemical Reactions Analysis

Methoxypyrazines, including 2-ethyl-3-methoxypyrazine, can undergo various chemical reactions. For example, 2-hydroxypyrazolo[1,5-a]pyridine, a related heterocyclic compound, can be methylated to form 2-methoxypyrazolo[1,5-a]pyridine, which shares structural similarities with 2-ethyl-3-methoxypyrazine . The reactivity of these compounds under different conditions can lead to a variety of derivatives with potential applications in pharmaceuticals and other industries .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethyl-3-methoxypyrazine are closely related to its sensory impact. The detection limits for methoxypyrazines in wine, which would include 2-ethyl-3-methoxypyrazine, are typically below the olfactory thresholds, indicating that even at low concentrations, these compounds can significantly influence the aroma of wines . The analysis of these compounds in wine and musts is often performed using headspace solid-phase microextraction (SPME) followed by gas chromatography . The evolution of these compounds during the ripening of grapes has also been monitored, suggesting their development is influenced by the maturation process .

Scientific Research Applications

1. Impact on Aroma of Sauvignon Blanc Wines

2-Ethyl-3-methoxypyrazine, a variant of methoxypyrazines, significantly influences the aroma of Sauvignon blanc wines. Alberts et al. (2016) found that these compounds contribute to the typical vegetative character of these wines. Their study demonstrated the sensitive quantification of methoxypyrazines in South African Sauvignon blanc wines using liquid chromatography-tandem mass spectrometry, revealing how these compounds define the wine's aroma profile (Alberts et al., 2016).

2. Detection and Quantification Methods

Advancements in detection and quantification methods for 2-Ethyl-3-methoxypyrazine and related compounds have been significant. Sala et al. (2000) described a method for determining these compounds in musts using headspace solid-phase microextraction and capillary gas chromatography, achieving detection limits at the ng(-1) levels, indicating the sensitivity and precision of modern analytical techniques (Sala et al., 2000).

3. Influence on Wine Quality

The presence and levels of methoxypyrazines, including 2-Ethyl-3-methoxypyrazine, play a crucial role in determining the quality of wines. Zhang et al. (2022) studied the impact of these compounds on the aroma of grape berries and wines, showing that the concentration of methoxypyrazines can be a deciding factor in wine quality (Zhang et al., 2022).

4. Applications in Other Food Products

Apart from wines, 2-Ethyl-3-methoxypyrazine has applications in enhancing the aroma of various food products. Murray and Whitfield (1975) surveyed the occurrence of these compounds in raw vegetables, highlighting their role in imparting unique flavors and aromas to a broad selection of vegetables (Murray & Whitfield, 1975).

5. Genetic Factors in Wine Aroma

Genetic factors influencing the synthesis of 2-Ethyl-3-methoxypyrazine in grapes have been identified, demonstrating the compound's significance in wine aroma. Dunlevy et al. (2013) discovered a methyltransferase gene responsible for the final step in methoxypyrazine synthesis in grape berries, a breakthrough in understanding the genetic control of wine flavor (Dunlevy et al., 2013).

Safety and Hazards

2-Ethyl-3-methoxypyrazine is classified as a combustible liquid. It is harmful if swallowed and causes skin irritation and serious eye damage. It may also cause respiratory irritation . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Mechanism of Action

Target of Action

2-Ethyl-3-methoxypyrazine is a volatile flavor component that has been identified in various food items such as roasted cocoa beans, potato chips, roasted sesame seed, and roasted parsley . It is typically found in roasted foods due to the Maillard reaction and pyrolysis of serine and threonine . The primary targets of this compound are the olfactory receptors that detect its presence and contribute to the flavor profile of the food.

Biochemical Pathways

The biochemical pathways affected by 2-Ethyl-3-methoxypyrazine are primarily those involved in olfaction, or the sense of smell. When the compound binds to olfactory receptors, it triggers a cascade of biochemical reactions that ultimately result in the generation of a nerve impulse. This impulse is transmitted to the brain, where it is interpreted as a specific smell .

Pharmacokinetics

It is likely metabolized by the liver and excreted in the urine .

Result of Action

The primary result of the action of 2-Ethyl-3-methoxypyrazine is the perception of a specific flavor associated with the compound. This can enhance the taste of foods and contribute to their overall flavor profile .

Action Environment

The action of 2-Ethyl-3-methoxypyrazine can be influenced by various environmental factors. For example, the presence of other flavor compounds can modulate the perception of its flavor. Additionally, factors such as temperature and pH could potentially affect its stability and efficacy .

properties

IUPAC Name

2-ethyl-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCILIMHENXHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067124
Record name Pyrazine, 2-ethyl-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

90.00 °C. @ 40.00 mm Hg
Record name 3-Ethyl-2-methoxypyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Ethyl-3-methoxypyrazine

CAS RN

25680-58-4
Record name 2-Ethyl-3-methoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25680-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methoxypyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-ethyl-3-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, 2-ethyl-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-3-methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYL-3-METHOXYPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBM5LD0WE9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Ethyl-2-methoxypyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-3-methoxypyrazine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-3-methoxypyrazine
Reactant of Route 3
Reactant of Route 3
2-Ethyl-3-methoxypyrazine
Reactant of Route 4
Reactant of Route 4
2-Ethyl-3-methoxypyrazine
Reactant of Route 5
Reactant of Route 5
2-Ethyl-3-methoxypyrazine
Reactant of Route 6
Reactant of Route 6
2-Ethyl-3-methoxypyrazine

Q & A

Q1: How does 2-ethyl-3-methoxypyrazine impact the growth of plant pathogens?

A1: While the exact mechanism of action remains unclear, research suggests that 2-ethyl-3-methoxypyrazine, along with other alkylated methoxypyrazines, can suppress the growth of certain plant pathogens. This was demonstrated in a study where standard solutions of synthetically produced 2-ethyl-3-methoxypyrazine were shown to inhibit the growth of Pythium ultimum, Rhizoctonia solani, and Sclerotinia minor in a laboratory setting. [] The study suggests that these compounds, when released by bacteria like Lysobacter capsici AZ78, act as volatile organic compounds (VOCs) and contribute to the biocontrol potential of these bacteria against soilborne plant pathogens. []

Q2: Can you elaborate on the origin and identification of 2-ethyl-3-methoxypyrazine in the context of biological control?

A2: In the study by Berger et al. (2020), Lysobacter capsici AZ78 was identified as a potent producer of VOCs, including 2-ethyl-3-methoxypyrazine. [] These VOCs were collected from bacterial cultures and analyzed using GC-MS techniques. Through this analysis, 22 VOCs, primarily mono- and dialkylated methoxypyrazines, were detected. [] Further testing using synthetically produced versions of 2-ethyl-3-methoxypyrazine, alongside 2,5-dimethylpyrazine and 2-isopropyl-3-methoxypyrazine, confirmed their ability to suppress the growth of the aforementioned plant pathogens. []

Q3: Beyond its potential as a biocontrol agent, are there other applications for 2-ethyl-3-methoxypyrazine?

A3: Yes, 2-ethyl-3-methoxypyrazine is recognized for its potent aroma and is commonly used as a flavoring agent in food products. [, ] Its aroma profile is often described as roasted, nutty, or earthy. It has been studied in relation to off-flavor development in food products, specifically “fishy” off-flavors in products containing added DHA, like infant formula. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.